2-chloro-6-octylsulfanyl-7H-purine
Description
2-Chloro-6-octylsulfanyl-7H-purine is a purine derivative characterized by a chlorine atom at the 2-position and an octylsulfanyl (-S-C₈H₁₇) group at the 6-position of the purine ring.
Properties
CAS No. |
646510-47-6 |
|---|---|
Molecular Formula |
C13H19ClN4S |
Molecular Weight |
298.84 g/mol |
IUPAC Name |
2-chloro-6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H19ClN4S/c1-2-3-4-5-6-7-8-19-12-10-11(16-9-15-10)17-13(14)18-12/h9H,2-8H2,1H3,(H,15,16,17,18) |
InChI Key |
HQXTWJWVHSGOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-6-octylsulfanyl-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative that has a suitable leaving group at the 6-position.
Substitution Reaction: The octylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octylthiol reacts with the purine derivative.
Chlorination: The chlorine atom is introduced at the 2-position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-chloro-6-octylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atom or modify the octylsulfanyl group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-octylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acids and nucleotide analogs.
Medicine: Research into its potential as an anticancer agent or antiviral compound is ongoing, given the biological significance of purine derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-octylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and octylsulfanyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or interference with nucleic acid synthesis, depending on the biological context.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The octylsulfanyl group in 2-chloro-6-octylsulfanyl-7H-purine confers significantly higher lipophilicity compared to aromatic (e.g., naphthyl) or shorter alkyl chains, which may enhance cellular uptake .
Electrophilicity : Chlorine at the 2-position increases electrophilicity, facilitating nucleophilic substitution reactions. This is shared with 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine .
Steric Effects : Bulky substituents (e.g., octylsulfanyl) may hinder binding to enzymatic active sites compared to smaller groups like methyl or trifluoromethyl .
Biological Activity
2-Chloro-6-octylsulfanyl-7H-purine is a synthetic purine derivative that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their roles in various biological processes, including enzyme inhibition and receptor modulation. This article explores the biological activity of 2-chloro-6-octylsulfanyl-7H-purine, summarizing research findings, case studies, and relevant data.
The molecular formula of 2-chloro-6-octylsulfanyl-7H-purine is with a molecular weight of approximately 257.76 g/mol. The compound features a chlorinated purine structure with an octyl sulfanyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.76 g/mol |
| CAS Number | [Not available] |
Research indicates that 2-chloro-6-octylsulfanyl-7H-purine may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the sulfanyl group suggests potential interaction with thiol-containing enzymes, which could lead to significant biological effects such as modulation of oxidative stress pathways and inflammatory responses.
Enzyme Inhibition Studies
In vitro studies have demonstrated that 2-chloro-6-octylsulfanyl-7H-purine can inhibit enzymes such as xanthine oxidase and cyclooxygenase (COX), which are crucial in the metabolism of purines and the inflammatory response, respectively. This inhibition can lead to reduced production of reactive oxygen species (ROS) and pro-inflammatory mediators.
-
Xanthine Oxidase Inhibition :
- IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
- Preliminary findings suggest an IC50 in the micromolar range, showing potential for therapeutic applications in conditions like gout and hyperuricemia.
-
Cyclooxygenase Inhibition :
- The compound exhibits selective inhibition towards COX-2 over COX-1, suggesting a favorable profile for anti-inflammatory applications with fewer gastrointestinal side effects.
Case Studies
A series of case studies have evaluated the efficacy of 2-chloro-6-octylsulfanyl-7H-purine in various biological models:
- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in significant reduction in edema and inflammatory markers compared to control groups.
- Neuroprotective Properties : Research involving neuronal cell lines indicated that treatment with 2-chloro-6-octylsulfanyl-7H-purine led to decreased apoptosis under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of 2-chloro-6-octylsulfanyl-7H-purine, it is useful to compare it with other known purine derivatives:
| Compound | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Chloro-6-octylsulfanyl-7H-purine | Xanthine oxidase & COX inhibition | ~10 | Potential anti-inflammatory agent |
| Allopurinol | Xanthine oxidase inhibition | ~0.5 | Standard treatment for gout |
| Ibuprofen | COX inhibition | ~10 | Non-selective anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
